molecular formula C25H23N3O3 B2880685 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-15-3

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2880685
M. Wt: 413.477
InChI Key: PPKBVGOFGIGNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family. It is also known as GSK-J4, which is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the field of epigenetics and is being extensively studied for its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with benzyl bromide to form 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. The carboxylic acid group is then converted to an amide group by reacting with benzylamine to form 1-benzyl-3-(benzylamino)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. Finally, the benzylamino group is replaced with a benzyloxy group by reacting with benzyl alcohol to form the desired compound.

Starting Materials
4-methoxyphenylhydrazine, ethyl acetoacetate, benzyl bromide, benzylamine, benzyl alcohol

Reaction
4-methoxyphenylhydrazine is reacted with ethyl acetoacetate in the presence of a base to form 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid., 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is reacted with benzyl bromide in the presence of a base to form 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid., 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is reacted with benzylamine in the presence of a coupling agent to form 1-benzyl-3-(benzylamino)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide., 1-benzyl-3-(benzylamino)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is reacted with benzyl alcohol in the presence of a base to form 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide.

Mechanism Of Action

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide inhibits the activity of JMJD3 by binding to its active site. This inhibition leads to the accumulation of H3K27me3, which is associated with the repression of gene expression. This mechanism of action has been shown to be effective in the treatment of various diseases, including cancer and inflammation.

Biochemical And Physiological Effects

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JMJD3, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of JMJD3. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the study of the mechanism of action of this compound may lead to the discovery of new targets for drug development.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-12-21(13-15-22)26-24(29)23-17-28(16-19-8-4-2-5-9-19)27-25(23)31-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKBVGOFGIGNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

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